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molecular formula C8H17N B3056099 N-Isobutylideneisobutylamine CAS No. 6898-82-4

N-Isobutylideneisobutylamine

Cat. No. B3056099
M. Wt: 127.23 g/mol
InChI Key: SOJXDJJIMYWISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003921

Procedure details

1000g isobutyraldehyde and about 100 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel, and employing chromium (3)-oxide as activator) are introduced into a 2 l three-necked flask, equipped with a gas inlet tube, a stirrer and a reflux condensor, and cooled to -15° C. Hydrogen and ammonia are introduced into the resulting suspension in a volume ratio of 1 : 1 and at a temperature of 90° C. 160 l of gas are introduced per hour. Altogether, 240 l hydrogen and 240 l gaseous ammonia are introduced. After termination of the reaction, the catalyst is separated by filtration. 889 g isobutylidene -- isobutylamine are obtained.
[Compound]
Name
1000g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chromium (3)-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
gas
Quantity
160 L
Type
reactant
Reaction Step Three
Quantity
240 L
Type
reactant
Reaction Step Four
Quantity
240 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[H][H].[NH3:8]>[Ni]>[CH:1](=[N:8][CH2:1][CH:2]([CH3:4])[CH3:3])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
1000g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Name
chromium (3)-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
gas
Quantity
160 L
Type
reactant
Smiles
Step Four
Name
Quantity
240 L
Type
reactant
Smiles
[H][H]
Name
Quantity
240 L
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 2 l three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a gas inlet tube, a stirrer
CUSTOM
Type
CUSTOM
Details
After termination of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst is separated by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)=NCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 889 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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